molecular formula C19H12BrN3O4 B3532168 5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B3532168
M. Wt: 426.2 g/mol
InChI Key: TZJKGCYCFHXNPI-UHFFFAOYSA-N
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Description

5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the bromonaphthalene and nitrophenyl groups in its structure contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

5-[(1-bromonaphthalen-2-yl)oxymethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3O4/c20-18-15-7-2-1-4-12(15)8-9-16(18)26-11-17-21-19(22-27-17)13-5-3-6-14(10-13)23(24)25/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJKGCYCFHXNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC3=NC(=NO3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the reaction of 1-bromonaphthalene-2-carbaldehyde with 3-nitrobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromonaphthalene moiety can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

Major Products

    Nucleophilic substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

    Reduction: Formation of 5-[(1-Aminonaphthalen-2-yl)oxymethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole.

    Oxidation: Formation of oxidized derivatives with modifications at the oxadiazole ring.

Mechanism of Action

The mechanism of action of 5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can form hydrogen bonds with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Bromophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a bromophenyl group instead of a bromonaphthalenyl group.

    5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a nitrophenyl group at a different position.

Uniqueness

The uniqueness of 5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 2
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5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

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